1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H10N2O It is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one typically involves the condensation of pyrazole derivatives with substituted benzaldehydes. One common method includes the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with acetophenone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function .
Comparison with Similar Compounds
- 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(1-Methyl-1H-pyrazol-3-yl)ethanone
Comparison: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanone moiety. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethanone group enhances its ability to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12-13/h2-8H,1H3 |
InChI Key |
WRDDECAIOZVXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=N2 |
Origin of Product |
United States |
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